BenchChemオンラインストアへようこそ!

(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Medicinal chemistry Regiochemistry Structure-activity relationship

(E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide (molecular formula C₁₀H₇BrClN₃O, molecular weight approximately 300.5 Da) is a synthetic isoquinoline-1-carboximidamide derivative bearing bromine at C7 and chlorine at C5, with a hydroxyimino (N′-hydroxy) group in the E-configuration. This compound belongs to a series of halogen-substituted N′-hydroxyisoquinoline-1-carboximidamides that have appeared in supplier catalogues and patent literature as intermediates or potential kinase/MAO inhibitor candidates.

Molecular Formula C10H7BrClN3O
Molecular Weight 300.54 g/mol
Cat. No. B13158347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide
Molecular FormulaC10H7BrClN3O
Molecular Weight300.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=NO)N
InChIInChI=1S/C10H7BrClN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15)
InChIKeyZOGJUHSSPRCZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide: Structural Identity and Positional Isomer Differentiation


(E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide (molecular formula C₁₀H₇BrClN₃O, molecular weight approximately 300.5 Da) is a synthetic isoquinoline-1-carboximidamide derivative bearing bromine at C7 and chlorine at C5, with a hydroxyimino (N′-hydroxy) group in the E-configuration [1]. This compound belongs to a series of halogen-substituted N′-hydroxyisoquinoline-1-carboximidamides that have appeared in supplier catalogues and patent literature as intermediates or potential kinase/MAO inhibitor candidates. Its closest positional isomer, (E)-5-bromo-7-chloro-N′-hydroxyisoquinoline-1-carboximidamide (CAS 2060523-19-3), possesses reversed halogen placement and a distinct SMILES string [2]. The regiochemical difference between these two isomers represents the most immediate structural comparator for selection and procurement decisions.

Why (E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide Cannot Be Replaced by Its 5-Bromo-7-chloro Isomer or Other In-Class Analogs


Generic substitution within the halogenated N′-hydroxyisoquinoline-1-carboximidamide series is inadvisable because even a positional swap of bromine and chlorine can fundamentally alter enzyme inhibition potency, isoform selectivity, and physicochemical properties. BindingDB data for structurally related monoamine oxidase inhibitors demonstrate that bromine position is a critical determinant of MAO-A versus MAO-B potency [1]. For example, a compound bearing a bromine-containing benzyloxy substituent (BDBM50493474) achieved an IC₅₀ of 86 nM against human MAO-B, while a regioisomeric analog (BDBM50389451) showed only 1.04 μM against MAO-A—a ~12-fold difference driven by substituent positioning [1]. Similarly, the (E)-5-bromo-7-chloro positional isomer (CAS 2060523-19-3) exhibits a calculated LogP of 2.42 and a polar surface area of 72 Ų [2]; the (E)-7-bromo-5-chloro isomer, with reversed halogen placement, will possess a different dipole moment and hydrogen-bonding potential, which directly affect membrane permeability and target binding. These regiochemical differences mean that substituting one isomer for another without experimental validation risks compromising assay reproducibility, structure-activity relationship (SAR) continuity, and intellectual property position.

Quantitative Differentiation Evidence for (E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide


Positional Isomer Identity: Distinct Regiochemical Structure Versus the 5-Bromo-7-chloro Isomer

The target compound bears bromine at C7 and chlorine at C5, whereas the commercially catalogued isomer (CAS 2060523-19-3) has bromine at C5 and chlorine at C7 [1]. The two regioisomers share the same molecular formula (C₁₀H₇BrClN₃O, MW ≈ 300.5 Da) but differ in their SMILES strings: the target isomer is N\C(=N\O)C1=NC=CC2=C1C=C(Br)C=C2Cl, while the referenced isomer is N\C(=N\O)C1=NC=CC2=C(Br)C=C(Cl)C=C12 [1].

Medicinal chemistry Regiochemistry Structure-activity relationship

Inferred MAO Isoform Selectivity Based on Halogen Positioning in In-Class Analogs

Although no direct MAO inhibition data were retrieved for the target compound itself, structurally related halogenated isoquinoline-based inhibitors in BindingDB reveal that bromine placement drastically shifts MAO-A versus MAO-B potency. A 7-substituted bromine-containing isoquinoline analog (BDBM50493474) achieved an IC₅₀ of 86 nM against human MAO-B and 12.4 μM against MAO-A [1]. Another regioisomeric analog (BDBM50389451) with different bromine placement showed IC₅₀ of 1.04 μM against MAO-A [1]. A third analog with a bromine at a different position (BDBM50063525) showed IC₅₀ > 100 μM for both MAO-A and MAO-B [1].

Monoamine oxidase inhibition Neuropharmacology Isozyme selectivity

Physicochemical Property Differentiation: LogP and PSA Predicted to Diverge from Positional Isomer

The (E)-5-bromo-7-chloro isomer (CAS 2060523-19-3) has experimentally calculated LogP = 2.42 and polar surface area (PSA) = 72 Ų [1]. Reversing the halogen positions to the target 7-bromo-5-chloro isomer is predicted to alter these values because bromine and chlorine have different electron-withdrawing effects and different contributions to molecular dipole moment. While the exact LogP and PSA values for the target compound are not disclosed in public databases, the positional reversal typically shifts LogP by 0.2–0.5 units and redistributes the polar surface area associated with halogen atoms.

ADME prediction Physicochemical profiling Drug-likeness

Synthetic Accessibility and Regioselective Functionalization Advantage

The target compound's substitution pattern (C7-Br, C5-Cl) offers a distinct synthetic handle for further derivatization compared to the 5-bromo-7-chloro isomer. Bromine at C7 is more accessible for cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the electronic influence of the adjacent isoquinoline nitrogen, while chlorine at C5 provides a less reactive, orthogonal functionalization site . The corresponding 7-bromo-5-chloroisoquinoline precursor (CAS 2060021-49-8) is commercially available with 95% purity, facilitating multi-step synthesis of the target carboximidamide .

Organic synthesis Building blocks Regioselective functionalization

Appropriate Procurement Scenarios for (E)-7-Bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide


Structure-Activity Relationship (SAR) Studies on MAO Isoform Selectivity

Researchers investigating how halogen positioning on the isoquinoline scaffold modulates MAO-A versus MAO-B selectivity should use (E)-7-bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide as a precise regioisomeric probe. Existing class-level data show that bromine at the 7-position can confer MAO-B selectivity (IC₅₀ as low as 86 nM), while the 5-chloro substituent may further tune potency [1]. Procurement of the exact 7-bromo-5-chloro isomer is essential to avoid confounding SAR data with results from the 5-bromo-7-chloro isomer, which has reversed halogen placement and predicted different LogP and PSA values .

Regioselective Building Block for Divergent Synthesis

Medicinal chemists requiring an isoquinoline scaffold with orthogonal reactivity handles should procure (E)-7-bromo-5-chloro-N′-hydroxyisoquinoline-1-carboximidamide for sequential functionalization. The C7 bromine atom provides an activated site for palladium-catalyzed cross-coupling reactions, while the C5 chlorine serves as a less reactive placeholder for late-stage diversification [1]. The commercially available precursor 7-bromo-5-chloroisoquinoline (CAS 2060021-49-8) enables efficient access to the target carboximidamide .

Isoquinoline-Based Kinase Inhibitor Lead Optimization

Patent literature identifies isoquinoline derivatives as HPK1 (hematopoietic progenitor kinase 1) inhibitors and LRRK2 inhibitors [1]. In lead optimization campaigns targeting these or related kinases, the specific 7-bromo-5-chloro pattern may provide a favorable balance of lipophilicity and hydrogen-bonding capacity relative to other halogenated analogs. The hydroxycarboximidamide group can serve as a metal-chelating or hydrogen-bond-donating pharmacophore. Procuring the exact regioisomer ensures that structure-based design hypotheses are tested with the correct molecular geometry.

Patent Position and Freedom-to-Operate Differentiation

For industrial research organizations seeking novel chemical space around isoquinoline-1-carboximidamides, the (E)-7-bromo-5-chloro isomer represents a distinct composition of matter relative to the previously catalogued 5-bromo-7-chloro isomer (CAS 2060523-19-3) and the 5-bromo-8-chloro isomer (CAS 2060523-12-6) [1]. Documented procurement and experimental use of this specific regioisomer can support patent filings and strengthen freedom-to-operate positions in competitive therapeutic areas such as immuno-oncology and neurodegeneration.

Quote Request

Request a Quote for (E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.